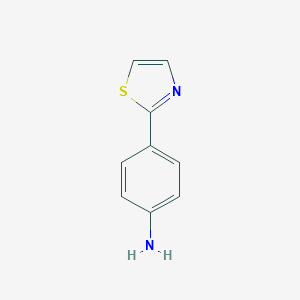

4-(Thiazol-2-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOFHPZQYOXFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392821 | |

| Record name | 4-(Thiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193017-26-4 | |

| Record name | 4-(Thiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-thiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Thiazol-2-yl)aniline synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-(Thiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal structural motif in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. The core methodologies discussed include the classical Hantzsch thiazole synthesis and modern metal-catalyzed cross-coupling reactions. This document presents detailed experimental protocols, quantitative data for comparative analysis, and logical-flow diagrams to elucidate each synthetic strategy, offering a practical resource for researchers in organic synthesis and drug development.

Introduction

The 2-aminothiazole moiety is a privileged scaffold found in numerous pharmaceuticals, including sulfathiazole (an antimicrobial) and pramipexole (a dopamine agonist). The specific isomer, this compound, acts as a crucial building block for derivatives with applications ranging from kinase inhibitors to imaging agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide details the most prominent and effective strategies for its preparation.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Strategy 1: Hantzsch Thiazole Synthesis: This classical method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound to form the thiazole ring. Variations depend on which precursor bears the aniline or protected aniline moiety.[1][2][3]

-

Strategy 2: Metal-Catalyzed Cross-Coupling Reactions: These modern methods involve the formation of the C-C bond between a pre-formed thiazole ring and an aniline derivative using transition metal catalysts, most commonly palladium or copper.[4]

Strategy 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and widely used method for constructing the thiazole ring.[2] The primary pathway involves the reaction of an α-halo ketone with a thioamide, followed by dehydration.[1] For the synthesis of this compound, the key is the strategic placement of the protected amino group on one of the precursors.

Pathway 1: Reaction of 2-Bromo-1-(4-nitrophenyl)ethan-1-one with Thiourea

This pathway involves the synthesis of the thiazole ring with a nitro-substituted phenyl group, which is subsequently reduced to the desired aniline. This is a common and effective approach as the electron-withdrawing nitro group can facilitate the initial reaction, and its reduction to an amine is a well-established transformation.

The logical workflow for this pathway is as follows:

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Thiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(Thiazol-2-yl)aniline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant biological context.

Core Physicochemical Data

Quantitative data for this compound (CAS: 193017-26-4) are summarized in the table below. It is important to note that while some experimental values for related compounds are available, specific experimental data for properties such as boiling point, solubility, pKa, and logP of this compound are not widely reported in publicly available literature. The table, therefore, includes both reported and predicted values to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S | [1][2] |

| Molecular Weight | 176.24 g/mol | [1][2] |

| Melting Point | Not available | |

| Boiling Point | 350.3 ± 44.0 °C (Predicted) | [1] |

| Solubility | Not available | |

| pKa | 3.70 ± 0.10 (Predicted) | [3] |

| logP | 3.28 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 67.15 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Hantzsch thiazole synthesis being a prominent and versatile approach. This method generally involves the condensation reaction between a thioamide and an α-haloketone.

General Synthesis Workflow: Hantzsch Thiazole Synthesis

A plausible synthetic route for this compound via the Hantzsch synthesis is outlined below. This serves as a general protocol that may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Thiazol-2-yl)aniline

Disclaimer: As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound 4-(Thiazol-2-yl)aniline is not publicly available. This guide has been constructed as a representative technical whitepaper, detailing the established methodologies and data presentation standards for analogous thiazole-aniline derivatives. The experimental protocols and crystallographic data presented herein are illustrative, based on published analyses of closely related compounds.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] The determination of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships, guiding drug design, and engineering novel materials.[2][3] This guide provides a comprehensive overview of the experimental and computational workflow for the crystal structure analysis of a compound of this nature.

Experimental Protocols

The successful crystal structure analysis of a novel compound is contingent on a series of well-defined experimental procedures, from its synthesis to the final refinement of the crystallographic data.

1. Synthesis of this compound

A plausible synthetic route for this compound involves the condensation reaction between 2-bromothiazole and 4-amino-phenylboronic acid, or a related coupling reaction. A general procedure, adapted from syntheses of similar compounds, is as follows:

-

Reaction Setup: To a solution of 2-bromothiazole (1.0 mmol) and 4-aminophenylboronic acid pinacol ester (1.2 mmol) in a solvent mixture such as 1,4-dioxane and water (4:1, 10 mL), a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol) and a base such as K₂CO₃ (3.0 mmol) are added.

-

Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

2. Crystallization

Obtaining single crystals of sufficient size and quality is a critical step.[1] A common method for growing crystals of small organic molecules is slow evaporation:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or ethyl acetate) to form a saturated or near-saturated solution.

-

Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality single crystals.

3. Single-Crystal X-ray Diffraction Data Collection and Refinement

The following protocol outlines the standard procedure for data collection and structure refinement:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[3]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

Quantitative data from a crystal structure analysis are typically summarized in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for a Representative Thiazole-Aniline Derivative.

| Parameter | Value |

| Empirical formula | C₉H₈N₂S |

| Formula weight | 176.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.50(2) Å |

| b | 5.80(1) Å |

| c | 16.20(3) Å |

| α | 90° |

| β | 98.50(3)° |

| γ | 90° |

| Volume | 789.0(3) ų |

| Z | 4 |

| Density (calculated) | 1.485 Mg/m³ |

| Absorption coefficient | 0.350 mm⁻¹ |

| F(000) | 368 |

| Data collection | |

| Reflections collected | 7500 |

| Independent reflections | 1800 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1800 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.040, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.125 |

| Largest diff. peak/hole | 0.45 and -0.30 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles.

| Bond | Length (Å) | Angle | Angle (°) |

| S(1)-C(2) | 1.735(2) | C(2)-N(3)-C(4) | 110.5(1) |

| N(3)-C(2) | 1.320(2) | N(3)-C(2)-C(6) | 124.8(2) |

| C(4)-C(5) | 1.345(3) | C(6)-C(7)-N(8) | 120.1(2) |

| C(2)-C(6) | 1.475(2) | ||

| C(7)-N(8) | 1.390(2) |

Visualization of Experimental Workflow

The process of determining a crystal structure follows a logical progression from material synthesis to data analysis and deposition.

References

Spectroscopic Profile of 4-(Thiazol-2-yl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Thiazol-2-yl)aniline, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | - |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available | - |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methods are based on standard laboratory practices for the analysis of aromatic and heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition of ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Acquisition of ¹³C NMR Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the appropriate ionization source parameters (e.g., spray voltage, capillary temperature).

-

Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is in the appropriate mode to obtain accurate mass measurements.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ in ESI positive mode). Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. As experimental data becomes publicly available, this document will be updated to include the specific spectral information.

Quantum Chemical Calculations for 4-(Thiazol-2-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(Thiazol-2-yl)aniline. This molecule, featuring a pharmacologically significant thiazole ring linked to an aniline moiety, serves as a valuable scaffold in medicinal chemistry. Understanding its fundamental quantum chemical properties is crucial for rational drug design and the development of novel therapeutic agents.

Introduction to Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest. These calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are often in good agreement with experimental data.

A typical computational workflow for a molecule like this compound is depicted below. This process begins with the construction of the initial molecular structure and proceeds through geometry optimization and subsequent property calculations.

Caption: Computational workflow for this compound.

Methodologies and Protocols

This section details the standard computational methods employed in the study of thiazole derivatives. These protocols are recommended for achieving reliable and accurate results for this compound.

Software

The calculations described are typically performed using the Gaussian suite of programs (e.g., Gaussian 16). Visualization of molecular orbitals, vibrational modes, and electrostatic potential surfaces can be accomplished with software such as GaussView or Avogadro.

Geometry Optimization

The initial 3D structure of this compound can be built using any molecular modeling software. This structure is then optimized to find the lowest energy conformation. A widely used and reliable method for this purpose is the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, to allow for more flexibility in the electron distribution.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[3]

Electronic Property Calculations

With the optimized geometry, a variety of electronic properties can be calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis gives insights into the charge distribution on individual atoms (Mulliken or NBO charges) and the nature of bonding and orbital interactions within the molecule.

-

UV-Visible Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and simulate the UV-Visible absorption spectrum of the molecule.[5]

Predicted Molecular Structure and Properties

While experimental crystal structure data for this compound is not available, we can infer its geometric parameters from related compounds like 4-(Benzo[d]thiazol-2-yl)aniline.[6][7][8][9] The molecule is expected to be nearly planar, with a small dihedral angle between the thiazole and aniline rings.

The atom numbering scheme for this compound used for discussing the data is as follows:

Caption: Atom numbering scheme for this compound.

Geometric Parameters

The following table presents expected bond lengths and angles for this compound, based on DFT calculations of similar structures.

| Parameter | Bond Length (Å) (Predicted) | Parameter | Bond Angle (°) (Predicted) |

| C2-N1 | 1.32 | N1-C2-S3 | 115.0 |

| C2-S3 | 1.76 | C2-S3-C4 | 89.0 |

| S3-C4 | 1.72 | S3-C4-C5 | 112.0 |

| C4-C5 | 1.37 | C4-C5-N1 | 114.0 |

| C5-N1 | 1.39 | C5-N1-C2 | 110.0 |

| C2-C6 | 1.47 | N1-C2-C6 | 120.0 |

| C9-N12 | 1.40 | C8-C9-N12 | 120.5 |

Note: These values are illustrative and should be confirmed by specific calculations for this compound.

Vibrational Analysis

The predicted IR spectrum of this compound would show characteristic vibrational modes for the aniline and thiazole moieties.

| Vibrational Mode | Wavenumber (cm⁻¹) (Predicted) | Description |

| N-H stretch (asymmetric) | ~3500 | Aniline NH₂ group |

| N-H stretch (symmetric) | ~3400 | Aniline NH₂ group |

| C-H stretch (aromatic) | 3100-3000 | Phenyl and thiazole rings |

| C=N stretch | ~1630 | Thiazole ring |

| C=C stretch (aromatic) | 1600-1450 | Phenyl and thiazole rings |

| N-H bend | ~1620 | Aniline NH₂ group |

| C-N stretch | ~1300 | C-NH₂ and C-thiazole |

| C-S stretch | ~700 | Thiazole ring |

Note: These are expected ranges and the exact values would be obtained from a scaled frequency calculation.

Electronic Properties

The electronic properties provide insight into the reactivity and potential applications of this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Polarity of the molecule |

Note: These values are typical for similar aromatic systems and are highly dependent on the level of theory and basis set used.[4]

The HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed over the thiazole ring and the connecting bond. This suggests that the aniline moiety is the primary site for electrophilic attack.

The MEP surface would further illustrate this, with negative potential (red/yellow) around the nitrogen atoms of the thiazole and aniline groups, indicating nucleophilic character, and positive potential (blue) around the amine hydrogens.

Potential Applications in Drug Development

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Quantum chemical calculations on this compound can aid in drug development in several ways:

-

Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of derivatives, researchers can build QSAR models to correlate electronic properties with biological activity.

-

Receptor Binding Analysis: The MEP and charge distribution data are crucial for understanding and predicting how the molecule might interact with a biological target, such as an enzyme active site.

-

Metabolic Stability Prediction: The localization of the HOMO can indicate sites susceptible to oxidative metabolism.

Conclusion

This technical guide has outlined the theoretical framework and computational methodologies for a thorough quantum chemical investigation of this compound. By employing DFT calculations, researchers can obtain valuable insights into the molecule's geometry, vibrational spectra, and electronic properties. This information is fundamental for understanding its chemical behavior and for guiding the design of new derivatives with enhanced therapeutic potential. While specific experimental and computational data for this exact molecule are limited, the protocols and expected results presented here, based on studies of analogous compounds, provide a solid foundation for future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 2-(4-Aminophenyl)benzothiazole | C13H10N2S | CID 234475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermal Stability and Degradation of 4-(Thiazol-2-yl)aniline

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-(Thiazol-2-yl)aniline is a heterocyclic compound incorporating both a thiazole and an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. A thorough understanding of the thermal stability and degradation profile of this molecule is paramount for its development in applications where it may be subjected to elevated temperatures, such as in pharmaceutical formulation, melt processing, or as a component in thermally stable polymers.

This technical guide provides a detailed framework for assessing the thermal properties of this compound, including methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), illustrative data, and a proposed degradation pathway.

Thermal Analysis Data

The following tables summarize hypothetical, yet representative, quantitative data for the thermal analysis of this compound, based on the behavior of analogous aromatic and heterocyclic compounds.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Description |

| Onset Decomposition Temp. (Tonset) | ~250 °C | The temperature at which significant mass loss begins. |

| Temperature of Max. Loss Rate (Tpeak) | ~285 °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Step 1) | ~45% | Corresponds to the initial fragmentation of the molecule, potentially involving the cleavage of the thiazole or aniline rings. |

| Mass Loss (Step 2) | ~35% | Represents the further degradation of larger fragments into smaller volatile compounds. |

| Final Residue @ 600 °C | ~20% | The remaining non-volatile carbonaceous material. |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Description |

| Melting Point (Tm) | ~160 °C | The temperature at which the compound transitions from a solid to a liquid state. The presence of a sharp endothermic peak indicates a crystalline solid.[1][2][3] |

| Enthalpy of Fusion (ΔHf) | ~35 J/g | The amount of energy required to melt the sample. |

| Decomposition Exotherm | >250 °C | An exothermic event following the melting point, indicating that the decomposition process releases heat. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable thermal analysis data. The following protocols are based on standard practices for the analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. An inert atmosphere is established by purging with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and analysis time.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as polymorphic transitions or exothermic decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The heat flow to the sample is measured relative to the reference pan as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Mandatory Visualizations

Experimental Workflow

References

Solubility characteristics of 4-(Thiazol-2-yl)aniline in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Thiazol-2-yl)aniline. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the known characteristics of analogous benzothiazole derivatives. Furthermore, this guide presents a detailed experimental protocol for the widely accepted shake-flask method, enabling researchers to determine the precise solubility of this compound in various solvent systems. This information is critical for applications in drug development, chemical synthesis, and material science, where solubility directly impacts formulation, bioavailability, and reaction kinetics.

Core Understanding of this compound Solubility

This compound is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. Its solubility is governed by the interplay between the polar amino group and the largely non-polar aromatic structure. Generally, compounds of this nature exhibit poor aqueous solubility due to the hydrophobic character of the fused ring system.[1] However, they tend to be more soluble in a range of organic solvents.

The amino group can act as a hydrogen bond donor, and the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, allowing for interactions with polar solvents. The overall solubility will depend on the balance of these interactions against the non-polar surface area of the molecule.

Qualitative Solubility Data Summary

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydrophobic aromatic rings limit solubility, although the amino group can form hydrogen bonds with water. |

| Methanol | Soluble | The alcohol can engage in hydrogen bonding with the solute and has a hydrocarbon chain that can interact with the non-polar parts of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds with some degree of polarity. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of organic molecules. |

| Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent capable of dissolving many organic compounds. | |

| Acetone | Moderately Soluble | Acetone has a significant dipole moment and can dissolve many organic compounds, but its solvating power may be less than DMSO or DMF for this particular molecule. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | The non-polar aromatic structure of this compound allows for favorable van der Waals interactions with halogenated solvents. |

| Toluene | Sparingly Soluble | As a non-polar aromatic solvent, toluene may dissolve the compound to some extent due to π-π stacking interactions. | |

| Hexane | Insoluble | The high polarity of the amino and thiazole groups makes it incompatible with highly non-polar aliphatic solvents like hexane. |

Experimental Protocols: Determination of Solubility via the Shake-Flask Method

The following protocol is a generalized adaptation of the OECD Test Guideline 105, a widely recognized method for determining the water solubility of chemical substances, and can be adapted for organic solvents.[3][4][5]

Principle

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (e.g., 5-10 mg in 2 mL of solvent).

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Establish a calibration curve using the appropriate analytical instrument (e.g., by measuring the absorbance at a specific wavelength for UV-Vis or the peak area for HPLC).

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample using the established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL, based on the determined concentration and any dilution factors used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its structural characteristics suggest poor solubility in water and good solubility in various organic solvents, particularly polar aprotic and some polar protic solvents. For researchers and drug development professionals requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a reliable and reproducible approach. Understanding the solubility of this compound is a crucial first step in its application and development in various scientific fields.

References

Tautomerism in 4-(Thiazol-2-yl)aniline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 4-(Thiazol-2-yl)aniline and its derivatives. The 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, is known to exist in a dynamic equilibrium between amino and imino tautomeric forms.[1] This guide synthesizes the current understanding of this tautomerism, focusing on the structural and environmental factors that influence the equilibrium. We present a survey of experimental and computational methodologies for the characterization and quantification of these tautomers, alongside a discussion of the implications of tautomerism on the biological activity and drug design of this class of compounds. While specific quantitative data for this compound is limited, this guide draws upon data from closely related 2-arylaminothiazole analogs to provide a comprehensive overview for researchers in the field.

Introduction to Tautomerism in 2-Aminothiazoles

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, plays a critical role in the chemical and biological properties of many heterocyclic compounds.[2] For derivatives of 2-aminothiazole, including this compound, the most relevant form of tautomerism is the amino-imino tautomerism. This involves the migration of a proton between the exocyclic nitrogen atom and the endocyclic nitrogen atom of the thiazole ring.

The two primary tautomeric forms are:

-

Amino form: The aromatic form where the exocyclic nitrogen is an amino group (-NH2). This form is generally considered to be the more stable and predominant tautomer in 2-aminothiazole and its simple derivatives.[1][3]

-

Imino form: A non-aromatic form where the exocyclic nitrogen is an imino group (=NH) and the proton resides on the endocyclic nitrogen.

The position of this equilibrium is a crucial factor in drug design, as it can significantly impact a molecule's physicochemical properties, such as its pKa, lipophilicity, and hydrogen bonding capacity. These properties, in turn, influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 2-aminothiazole moiety is a key component in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the amino and imino tautomers is influenced by a variety of factors, including electronic effects of substituents, solvent polarity, and temperature.

2.1. Substituent Effects

The electronic nature of substituents on both the thiazole ring and the aniline moiety can shift the tautomeric equilibrium.

-

Electron-donating groups (EDGs) on the phenyl ring, such as the amino group in this compound, are generally expected to further stabilize the already favored amino tautomer by increasing electron density on the exocyclic nitrogen.

-

Electron-withdrawing groups (EWGs) attached to the exocyclic nitrogen have been shown to increase the acidity of the exocyclic N-H bond, which can facilitate the proton transfer to the endocyclic nitrogen, thereby favoring the imino form.[3]

2.2. Solvent Effects

The polarity of the solvent plays a significant role in stabilizing one tautomer over the other.[6]

-

Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. Often, the imino tautomer is more polar than the amino tautomer, and thus its population may increase in polar solvents.

-

Non-polar solvents tend to favor the less polar tautomer, which is typically the amino form.

2.3. Temperature

Temperature can also influence the tautomeric equilibrium. In some systems, an increase in temperature can shift the equilibrium towards the less stable imino tautomer.[7]

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is employed to study and quantify the tautomeric equilibrium in 2-aminothiazole derivatives.

3.1. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[6] By analyzing the chemical shifts of protons and carbons, particularly those in the vicinity of the tautomerizing proton, the predominant form can be identified. In cases where the tautomers are in slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for their direct quantification by integration. For systems in fast exchange, averaged signals are observed, and more advanced techniques such as variable temperature NMR may be required to resolve the individual species.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. The amino and imino forms of 2-aminothiazole derivatives typically exhibit distinct absorption maxima (λmax).[8] By comparing the UV-Vis spectrum of a compound to that of "fixed" amino and imino model compounds, the position of the tautomeric equilibrium can be estimated. Changes in the solvent can also be used to perturb the equilibrium, and the resulting spectral shifts can provide insights into the relative stabilities of the tautomers.[9]

3.2. Computational Methods

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers.[2] By calculating the Gibbs free energies of the different tautomeric forms in the gas phase and in various solvents (using continuum solvation models like PCM), the position of the tautomeric equilibrium can be theoretically estimated. These calculations can also provide insights into the geometric and electronic differences between the tautomers.

Quantitative Data on Tautomeric Equilibrium

Table 1: Calculated Relative Energies of 2-Amino-4-methylthiazole Tautomers

| Tautomer | Relative Energy (ΔE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Abundance at 298 K (%) |

| Amino (AMT1) | 0.0 | 0.0 | >99.9 |

| Imino (AMT2) | 55.2 | 54.8 | <0.1 |

| Imino (AMT2') | 63.3 | 63.3 | <0.1 |

Data adapted from theoretical calculations on 2-amino-4-methylthiazole, a related compound.[2] The high relative energies of the imino forms suggest they are significantly less stable.

Experimental Protocols

5.1. Synthesis of this compound Derivatives

A general method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. For this compound, a plausible synthetic route involves the reaction of a 4-aminophenyl-substituted α-haloketone with thiourea.

Representative Synthesis of a 2-Arylaminothiazole Derivative:

-

Step 1: Bromination of an acetophenone derivative. To a solution of the substituted acetophenone (1 equivalent) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1 equivalent) dropwise at room temperature. Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Step 2: Cyclization with thiourea. To the resulting α-bromo ketone, add thiourea (1.2 equivalents) and reflux in ethanol for several hours.

-

Work-up and purification. After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

5.2. NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of the this compound derivative in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD) at a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Record 1H and 13C NMR spectra at a constant temperature (e.g., 298 K).

-

Analysis:

-

Identify the signals corresponding to the protons and carbons of the thiazole and aniline rings.

-

Look for the presence of two distinct sets of signals, which would indicate a slow exchange between the amino and imino tautomers. If only one set of averaged signals is observed, the exchange is fast on the NMR timescale.

-

The ratio of the tautomers in slow exchange can be determined by integrating the corresponding signals.

-

For fast exchange, variable temperature NMR experiments can be performed to try and slow down the exchange rate to the point where individual tautomers can be observed.

-

5.3. UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the this compound derivative in a series of solvents with a wide range of polarities (e.g., hexane, dioxane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-500 nm).

-

Analysis:

-

Identify the λmax values in each solvent.

-

Correlate the changes in λmax and the shape of the absorption bands with solvent polarity. A significant shift in the absorption maximum with changing solvent polarity can be indicative of a shift in the tautomeric equilibrium.

-

If available, compare the spectra to those of "fixed" amino and imino model compounds to help assign the absorption bands to the respective tautomers.

-

Logical and Experimental Workflows

The investigation of tautomerism in a novel this compound derivative typically follows a structured workflow that combines synthesis, spectroscopic analysis, and computational modeling.

Caption: Workflow for the analysis of tautomerism.

Biological Implications and Drug Design

The tautomeric state of this compound derivatives can have profound implications for their biological activity. The different tautomers will have distinct three-dimensional shapes and hydrogen bonding patterns, which will affect how they interact with their biological targets, such as enzymes or receptors.

For example, a drug that is active in its amino form may lose its activity if the tautomeric equilibrium shifts towards the imino form in the physiological environment of the target protein's binding site. Therefore, understanding and controlling the tautomeric preference of these compounds is a key aspect of rational drug design.

While no specific signaling pathways have been definitively elucidated where the tautomerism of this compound is the central mechanism of action, the general importance of the 2-aminothiazole scaffold in kinase inhibitors and other therapeutic agents suggests that the ability to form specific hydrogen bonds, a property directly influenced by the tautomeric form, is critical for their biological function.

Conclusion

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate interplay of electronic, steric, and solvent effects. While the amino tautomer is generally favored, the potential for the imino form to be present, particularly in specific microenvironments, cannot be disregarded. A thorough understanding of this tautomeric equilibrium, achieved through a combination of advanced spectroscopic and computational techniques, is essential for the successful design and development of novel therapeutic agents based on this important heterocyclic scaffold. Further research is warranted to obtain specific quantitative data for this compound and to explore the precise role of its tautomerism in relevant biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using Chou’s 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of Novel 4-(Thiazol-2-yl)aniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 4-(Thiazol-2-yl)aniline derivatives, a class of compounds with significant potential in medicinal chemistry. The document details key synthetic methodologies, experimental protocols, and presents quantitative data for synthesized compounds. Furthermore, it visualizes critical synthetic workflows and relevant biological signaling pathways.

Introduction

The this compound scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. Thiazole-containing compounds are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The aniline moiety provides a versatile handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the efficient construction of the core scaffold and the subsequent synthesis of novel N-substituted derivatives.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached in a multi-step sequence involving the formation of the thiazole ring, followed by the introduction of the aniline moiety, and concluding with the derivatization of the aniline nitrogen. Two primary and powerful synthetic methods are highlighted for the construction of the core structure: the Hantzsch thiazole synthesis and the Suzuki-Miyaura cross-coupling reaction.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and highly effective method for the formation of the thiazole ring.[3] It typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-aminothiazole precursor, thiourea is commonly used.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[4] In the context of this guide, it is employed to couple a 2-halothiazole derivative with a protected 4-aminophenylboronic acid ester, thereby constructing the this compound scaffold.

Experimental Workflow

The overall synthetic strategy for novel this compound derivatives is depicted in the following workflow diagram.

Caption: Synthetic workflow for novel this compound derivatives.

Data Presentation

The following tables summarize quantitative data for representative synthetic steps and the biological activity of selected derivatives.

Table 1: Synthesis of 2-Amino-4-arylthiazole Precursors via Hantzsch Synthesis

| Entry | α-Halo Ketone | Aryl Group | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Phenyl | 99 | [5] |

| 2 | 2-Bromo-1-(4-nitrophenyl)ethanone | 4-Nitrophenyl | High | [6] |

| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Chlorophenyl | Good | N/A |

Table 2: Suzuki-Miyaura Coupling for this compound Synthesis

| Entry | 2-Halothiazole | Boronic Acid/Ester | Catalyst | Base | Yield (%) | Reference |

| 1 | 2-Bromothiazole | 4-Aminophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Moderate | [7] |

| 2 | 2-Chlorothiazole | 4-(Boc-amino)phenylboronic acid pinacol ester | PdCl₂(dppf) | K₂CO₃ | Good | N/A |

Table 3: Synthesis of N-Substituted this compound Derivatives

| Derivative | Reagent | Reaction Type | Yield (%) | Reference |

| N-Acetyl-4-(thiazol-2-yl)aniline | Acetyl chloride | Acylation | 92 | N/A |

| N-(Tosyl)-4-(thiazol-2-yl)aniline | Tosyl chloride | Sulfonylation | 85 | [8] |

| N-Benzoyl-4-(thiazol-2-yl)aniline | Benzoyl chloride | Acylation | 88 | N/A |

Table 4: Biological Activity of Selected Thiazole Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole Derivative 18 | PI3K/Akt/mTOR | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [7] |

| Thiazole Derivative 19 | PI3Kα/mTORC1 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [7] |

| 2-Anilinothiazole Derivative | CDK2 | Various | Low nM Kᵢ | [9] |

| Sulfonylthiazole Derivative | EGFR | MCF-7 | 1.24 | [10] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol is adapted from established procedures.[5][11]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate solution

Procedure:

-

In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

-

Add methanol as a solvent and a magnetic stir bar.

-

Heat the mixture with stirring to reflux for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and air dry.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Suzuki-Miyaura Coupling)

This protocol is a general procedure based on known Suzuki-Miyaura coupling conditions.[4]

Materials:

-

2-Bromothiazole

-

4-Aminophenylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium Carbonate solution

-

Toluene and Ethanol (solvent mixture)

Procedure:

-

To a degassed mixture of toluene and ethanol in a round-bottom flask, add 2-bromothiazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.1 eq), and sodium carbonate solution (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction for the disappearance of starting materials by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of N-Acetyl-4-(thiazol-2-yl)aniline (N-Acylation)

This is a general procedure for the N-acylation of anilines.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetyl derivative.

Signaling Pathways and Biological Relevance

This compound derivatives have been shown to interact with various biological targets, particularly protein kinases involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[7][11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][14] Inhibition of VEGFR-2 signaling can block tumor angiogenesis and is a validated anticancer strategy.

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of novel this compound derivatives. The combination of the Hantzsch thiazole synthesis and the Suzuki-Miyaura cross-coupling provides an efficient route to the core scaffold, which can be readily derivatized to explore structure-activity relationships. The presented experimental protocols offer a practical foundation for the synthesis of these compounds in a laboratory setting. The demonstrated interaction of thiazole derivatives with key cancer-related signaling pathways, such as PI3K/Akt/mTOR and VEGFR-2, highlights the therapeutic potential of this compound class and provides a rationale for their continued development in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Initial Biological Screening of 4-(Thiazol-2-yl)aniline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial biological evaluation of novel 4-(Thiazol-2-yl)aniline compounds. The integration of a thiazole ring and an aniline moiety creates a privileged scaffold known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This document outlines a strategic, multi-tiered in vitro screening cascade, offering detailed experimental protocols, structured data presentation, and visual workflows to guide the preliminary assessment of these compounds.

In Vitro Cytotoxicity Screening

A foundational step in the evaluation of novel chemical entities is the assessment of their cytotoxic effects against various human cancer cell lines. This initial screen helps identify compounds with potential as anticancer agents and provides a preliminary understanding of their potency and selectivity.[3][4]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several thiazole derivatives against a panel of human cancer cell lines, demonstrating the scaffold's potential for antiproliferative activity.

| Compound ID/Description | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |

| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |

| Compound 4 | A549 (Lung) | 11.32 ± 0.2 | Cisplatin | 10.51 ± 0.2 |

| Compound 4 | HepG2 (Liver) | 9.71 ± 1.1 | Cisplatin | 9.6 ± 0.3 |

| Compound 5 | HeLa (Cervical) | 11.74 ± 0.7 | Cisplatin | 9.43 ± 0.5 |

Data sourced from multiple studies investigating related thiazole structures.[5][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[9]

Materials:

-

This compound test compounds

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[3]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3][8][11]

-

96-well flat-bottom sterile microplates[11]

-

Microplate reader[8]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3][4][11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[3][4]

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and experimental goals.[4][12]

-

MTT Addition: After incubation, add 10-50 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[4][13]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[9][13]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[9][10]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8][13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.[6]

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="1. Seed Cells\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="2. Incubate 24h\n(Cell Attachment)", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="3. Add Test Compounds\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="4. Incubate 24-72h\n(Compound Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="5. Add MTT Reagent\nto each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="6. Incubate 1-4h\n(Formazan Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="7. Add Solubilization Solution\n(Dissolve Crystals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_plate [label="8. Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="9. Analyze Data\n(Calculate IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat_cells; treat_cells -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read_plate; read_plate -> analyze; analyze -> end; }

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Enzyme Inhibition Assays

Thiazole-containing compounds are known to inhibit a variety of enzymes, including kinases, cholinesterases, and cyclooxygenases (COX). [14][15][16]An initial screen against a panel of relevant enzymes can uncover specific mechanisms of action.

The table below shows the inhibitory activity of various thiazole derivatives against different enzyme targets.

| Compound Class/ID | Enzyme Target | IC₅₀ (µM) |

| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase I (hCA I) | 39.38 - 198.04 |

| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase II (hCA II) | 39.16 - 86.64 |

| Thiazole carboxamide 2b | Cyclooxygenase-1 (COX-1) | 0.239 |

| Thiazole carboxamide 2b | Cyclooxygenase-2 (COX-2) | 0.191 |

| Thiazole derivative 4e | Acetylcholinesterase (AChE) | 25.5 ± 2.12 (µg/mL) |

| Thiazole derivative 10 | Acetylcholinesterase (AChE) | 0.103 |

Data sourced from studies on various thiazole derivatives.[14][15][16][17]

This protocol outlines a general method for assessing the inhibitory effect of compounds on a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a common target in cancer therapy. [7] Materials:

-

This compound test compounds

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., antibody-based for phosphorylation, or luminescence-based for ATP depletion)

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of the microplate.

-

Enzyme Addition: Add the kinase enzyme to the wells containing the test compounds and incubate for a short pre-incubation period.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures either the amount of phosphorylated substrate formed or the amount of ATP remaining.

-

Signal Reading: Read the plate on a suitable microplate reader (e.g., measuring fluorescence, luminescence, or absorbance).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor) and determine the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Potential Signaling Pathway Involvement

Thiazole derivatives have been reported to interfere with critical cell survival pathways, such as the PI3K/Akt signaling cascade. [4][11]Understanding these interactions is crucial for elucidating the mechanism of action.

Caption: Potential inhibition of the PI3K/Akt pathway by thiazole compounds.

References

- 1. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 4-(Thiazol-2-yl)aniline Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of 4-(Thiazol-2-yl)aniline. The protocols outlined below detail standard methodologies to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways.

Data Presentation: Summary of Quantitative Data

The following tables present a summary of hypothetical quantitative data for the in vitro anticancer activity of this compound against various cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HepG2 | Hepatocellular Carcinoma | 25.5 ± 2.3 |

| A549 | Lung Carcinoma | 18.9 ± 2.1 |

| HCT116 | Colorectal Carcinoma | 22.1 ± 1.9 |

| HeLa | Cervical Cancer | 12.8 ± 1.5 |

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.5 ± 0.5 | 1.2 ± 0.3 |

| 10 | 15.8 ± 1.7 | 5.4 ± 0.8 |

| 20 | 35.2 ± 3.1 | 12.6 ± 1.5 |

| 40 | 55.9 ± 4.5 | 25.3 ± 2.8 |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (48h Treatment)

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 4.1 | 25.3 ± 2.9 | 19.5 ± 2.5 |